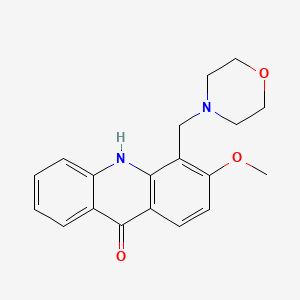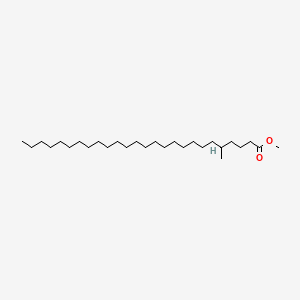
Methyl 5-methylhexacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methylhexacosanoate is a chemical compound with the molecular formula C27H54O2This compound is a type of fatty acid methyl ester and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-methylhexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methylhexacosanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters and alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-methylhexacosanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 5-methylhexacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hexacosanoate: Similar in structure but lacks the methyl group at the 5-position.
Methyl octacosanoate: Contains two additional carbon atoms in the fatty acid chain.
Methyl heneicosanoate: Contains fewer carbon atoms in the fatty acid chain.
Uniqueness
Methyl 5-methylhexacosanoate is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fatty acid methyl esters and can result in different physical and chemical properties .
Propriétés
Numéro CAS |
55335-02-9 |
|---|---|
Formule moléculaire |
C28H56O2 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
methyl 5-methylhexacosanoate |
InChI |
InChI=1S/C28H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2)25-23-26-28(29)30-3/h27H,4-26H2,1-3H3 |
Clé InChI |
ZNCXGXZOZCBPAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
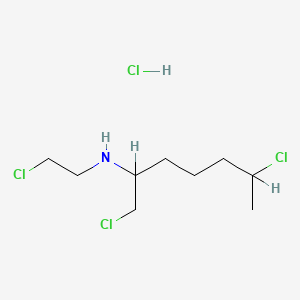
![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)
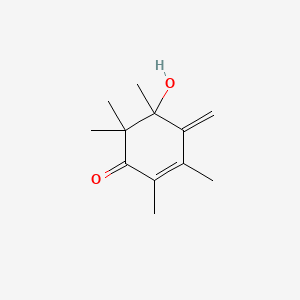

![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
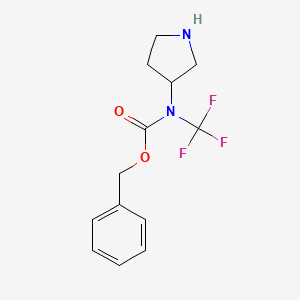
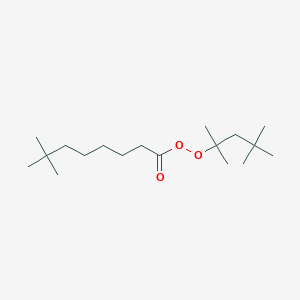
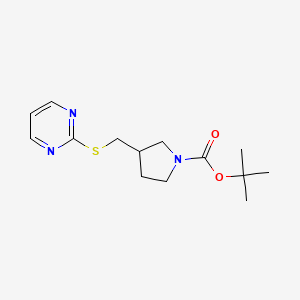
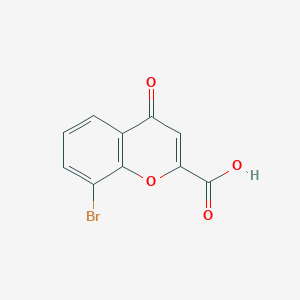

![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
